molecular formula C11H13N3O3S B12215917 1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine

1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine

Cat. No.: B12215917
M. Wt: 267.31 g/mol
InChI Key: JGZHDTDRURPGBC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine (SY096025) is a pyrazole-based compound featuring a 1,1-dioxidotetrahydrothienyl substituent at position 1 and a 2-furyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 283.3 g/mol (calculated).

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C11H13N3O3S/c12-11-6-9(10-2-1-4-17-10)13-14(11)8-3-5-18(15,16)7-8/h1-2,4,6,8H,3,5,7,12H2

InChI Key

JGZHDTDRURPGBC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)N

Origin of Product

United States

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C10H10N4O2SC_{10}H_{10}N_4O_2S, with a molecular weight of approximately 238.28 g/mol. The structure comprises a pyrazole ring substituted with a furan moiety and a tetrahydrothienyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that compounds bearing the pyrazole structure exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, a series of pyrazole derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Potential : Some pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have reported that certain compounds inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • G Protein-Coupled Receptor (GPCR) Modulation : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been linked to enhanced activity as G protein-gated inwardly rectifying potassium (GIRK) channel activators. This modulation can influence neuronal excitability and has implications in treating neurological disorders .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole core followed by the introduction of the furan and tetrahydrothienyl groups through electrophilic substitution or coupling reactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against specific biological targets.
  • Furan Moiety Influence : The presence of the furan ring has been associated with enhanced antimicrobial activity, likely due to its electron-rich nature facilitating interactions with biological macromolecules .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against various bacteria
AnticancerInhibition of cancer cell proliferation
GPCR ModulationActivation of GIRK channels

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated a series of pyrazoles against Staphylococcus aureus and Escherichia coli, reporting several compounds with MIC values lower than standard treatments like Chloramphenicol .
  • Cancer Cell Line Testing : In vitro assays using breast and lung cancer cell lines showed that specific derivatives could reduce cell viability significantly compared to untreated controls .

Scientific Research Applications

Biological Activities

Research indicates that 1-(1,1-dioxidotetrahydrothien-3-yl)-3-(2-furyl)-1H-pyrazol-5-amine exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, suggesting potential use in treating infections .
  • Antitumor Properties : Similar compounds have demonstrated anticancer effects, indicating that this compound may also possess similar capabilities .
  • Anti-inflammatory Effects : The structural characteristics of this compound suggest it may play a role in reducing inflammation, which is crucial for treating chronic inflammatory diseases .

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Its potential as an inhibitor for enzymes such as dihydroorotate dehydrogenase (DHODH) has been investigated, showing promise in antiviral applications .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiviral Research : Studies have shown that derivatives of pyrazole compounds inhibit viral replication, particularly in measles virus assays. This indicates a pathway for developing antiviral drugs based on this compound's structure .
  • Antimicrobial Testing : Recent investigations into antimicrobial properties have revealed that certain derivatives exhibit significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between SY096025 and related compounds:

Compound Name Substituents (Position 1, 3) Molecular Weight Key Biological Activity/Notes Reference
SY096025 1: 1,1-Dioxidotetrahydrothien-3-yl
3: 2-Furyl
283.3 No direct activity data; sulfone group suggests enhanced stability
1-(4-Chlorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine 1: 4-Chlorophenyl
3: 2-Furyl
259.69 No activity data; chlorophenyl enhances lipophilicity
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 1: 3-Chlorophenyl
3: CF₃
261.63 Trifluoromethyl group increases metabolic resistance
3-(2-Furyl)-1H-pyrazol-5-amine Unsubstituted pyrazole core 149.15 Base structure; used in synthesizing derivatives
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine 4: 4-Fluorophenyl
3: Pyridinyl
~350 (estimated) Switched regiochemistry shifts activity from p38α MAP kinase to cancer kinases (e.g., Src, EGFR)

Impact of Substituent Chemistry

  • Sulfone vs. Chlorophenyl/CF₃ Groups : The 1,1-dioxidotetrahydrothienyl group in SY096025 introduces a polar sulfone moiety, which may improve solubility compared to lipophilic chlorophenyl or trifluoromethyl groups in analogs .
  • Regiochemical Effects: demonstrates that switching substituent positions (e.g., fluorophenyl from position 3 to 4) abolishes p38α MAP kinase inhibition but confers nanomolar activity against cancer kinases like Src and EGFR . This highlights the critical role of regiochemistry in target specificity.

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, furan-2-carbaldehyde derivatives serve as precursors for the 3-(2-furyl) substituent. A modified Hantzsch pyrazole synthesis employs:

  • Hydrazine hydrate or substituted hydrazines

  • 2-Furoylacetone as the diketone precursor

  • Acidic or basic catalysis (e.g., acetic acid, NaOH)

Reaction temperatures between 80–100°C in ethanol/water mixtures yield the 3-(2-furyl)-1H-pyrazol-5-amine intermediate.

Tetrahydrothienyl Sulfone Incorporation

The 1,1-dioxidotetrahydrothien-3-yl group is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Thiophene derivative preparation : 3-Bromotetrahydrothiophene is oxidized to the 1,1-dioxide using H₂O₂/AcOH.

  • Coupling reaction : The sulfone reacts with the pyrazole amine under basic conditions (K₂CO₃, DMF) at 60–80°C.

Key parameters :

  • Molar ratio of pyrazole amine to sulfone (1:1.2)

  • Reaction time: 12–24 hours

  • Yield range: 35–48% after column chromatography

Electrophilic Amination Approach

Adapting methodologies from N-substituted pyrazole syntheses, this method employs O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic aminating agent:

Reaction Protocol

  • Reagents :

    • Primary amine: 3-Aminotetrahydrothiophene 1,1-dioxide

    • Diketone: 2-Furyl-1,3-diketone

    • R1 : O-(4-nitrobenzoyl)hydroxylamine (1.5 eq)

    • Solvent: DMF at 85°C

  • Procedure :

    • Cool amine and diketone in DMF to 0°C

    • Add R1 sequentially

    • Heat at 85°C for 1.5 hours

    • Quench with 1M NaOH and extract with DCM

Optimized conditions :

ParameterOptimal Value
Temperature85°C
SolventDMF
Molar ratio (amine:diketone:R1 )1:1.1:1.5
Yield38–44%

Mechanistic Insights

The reaction proceeds through:

  • In situ formation of a reactive hydroxylamine intermediate

  • Nucleophilic attack by the amine on the diketone

  • Cyclodehydration to form the pyrazole ring

  • Oxidation of the tetrahydrothienyl group to sulfone

Oxidative Dehydrogenative Coupling

Recent advances in pyrazol-5-amine chemistry suggest potential for late-stage functionalization:

Coupling Reaction Setup

  • Substrate : Pre-formed 3-(2-furyl)-1H-pyrazol-5-amine

  • Oxidant : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Conditions :

    • CH₃CN, 80°C

    • 12-hour reaction time

Optimization of Reaction Parameters

Critical factors influencing synthesis efficiency:

Solvent Effects

SolventReaction Yield (%)Purity (%)
DMF4495
THF2888
DCM<5N/A

Data adapted from electrophilic amination studies

Temperature Profile

  • Below 70°C: Incomplete cyclization (yield <20%)

  • 85–90°C: Optimal balance of rate and selectivity

  • Above 100°C: Decomposition observed via TLC

Characterization and Purification

Analytical Techniques

  • ¹H/¹³C NMR : Confirms substitution pattern

    • Characteristic signals:

      • Pyrazole H4: δ 5.70–5.75 ppm

      • Furan protons: δ 6.30–7.40 ppm

  • HRMS : Exact mass verification (Calcd for C₁₁H₁₃N₃O₃S: 267.31 g/mol)

Purification Methods

  • Flash chromatography : Silica gel with EtOAc/hexane gradients

  • HPLC : C18 column, acetonitrile/water (0.1% TFA)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Multi-step synthesis35–4890–95Moderate
Electrophilic amination38–4485–90High
Oxidative coupling25–3080–85Low

Q & A

Q. How can computational modeling guide SAR studies for this compound?

  • Methodology : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina or Schrödinger Suite . Validate poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Correlate docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays. Substituent effects (e.g., furyl vs. phenyl) can be rationalized via MM-GBSA binding energy calculations .

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